molecular formula C12H9BrF3N3 B12608783 [(5-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-85-8

[(5-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12608783
CAS No.: 647839-85-8
M. Wt: 332.12 g/mol
InChI Key: SNAPVRXXSGXOEH-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)methylpropanedinitrile is an organic compound that features a bromopyridine moiety linked to a trifluoropropyl group and a propanedinitrile group. This compound is of interest due to its unique chemical structure, which combines halogenated pyridine with fluorinated alkyl chains, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)methylpropanedinitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

    Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Conversion to pyridine N-oxides or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Coupling: Formation of biaryl or alkyl-aryl compounds.

Scientific Research Applications

(5-Bromopyridin-2-yl)methylpropanedinitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyridine-3-boronic acid: Used in similar coupling reactions but lacks the trifluoropropyl group.

    2-[(5-Bromopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile: A closely related compound with similar structural features.

Uniqueness

(5-Bromopyridin-2-yl)methylpropanedinitrile is unique due to the presence of both bromopyridine and trifluoropropyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate for various synthetic applications and a promising candidate for further research in medicinal chemistry.

Properties

CAS No.

647839-85-8

Molecular Formula

C12H9BrF3N3

Molecular Weight

332.12 g/mol

IUPAC Name

2-[(5-bromopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9BrF3N3/c13-9-1-2-10(19-6-9)5-11(7-17,8-18)3-4-12(14,15)16/h1-2,6H,3-5H2

InChI Key

SNAPVRXXSGXOEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Br)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

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